![molecular formula C10H10F3NO2 B296087 2-[3-(Trifluoromethyl)anilino]propanoic acid](/img/structure/B296087.png)
2-[3-(Trifluoromethyl)anilino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(Trifluoromethyl)anilino]propanoic acid, also known as TFP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFP is a derivative of the amino acid phenylalanine, and its unique properties make it a valuable tool for research in biochemistry, pharmacology, and neuroscience.
科学的研究の応用
2-[3-(Trifluoromethyl)anilino]propanoic acid has numerous applications in scientific research, particularly in the fields of biochemistry, pharmacology, and neuroscience. 2-[3-(Trifluoromethyl)anilino]propanoic acid is commonly used as a tool to study the function of glutamate receptors, which play a crucial role in synaptic transmission and plasticity in the brain. 2-[3-(Trifluoromethyl)anilino]propanoic acid can be used to selectively block the activity of N-methyl-D-aspartate (NMDA) receptors, which are a subtype of glutamate receptor that are involved in learning, memory, and other cognitive processes. 2-[3-(Trifluoromethyl)anilino]propanoic acid has also been used to study the function of other ionotropic glutamate receptors, such as alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and kainate receptors.
作用機序
2-[3-(Trifluoromethyl)anilino]propanoic acid acts as a competitive antagonist of NMDA receptors, binding to the receptor site and preventing the binding of glutamate, the natural ligand for the receptor. This results in a decrease in the activity of the receptor, which can have a variety of effects on neuronal function. 2-[3-(Trifluoromethyl)anilino]propanoic acid has also been shown to have some activity at other glutamate receptor subtypes, although its effects are less well understood.
Biochemical and Physiological Effects
2-[3-(Trifluoromethyl)anilino]propanoic acid has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 2-[3-(Trifluoromethyl)anilino]propanoic acid can block the activity of NMDA receptors in cultured neurons and brain slices, leading to a decrease in synaptic transmission and plasticity. In vivo studies have shown that 2-[3-(Trifluoromethyl)anilino]propanoic acid can have neuroprotective effects in models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's disease. 2-[3-(Trifluoromethyl)anilino]propanoic acid has also been shown to have analgesic effects in animal models of pain.
実験室実験の利点と制限
2-[3-(Trifluoromethyl)anilino]propanoic acid has several advantages as a tool for scientific research. It is highly selective for NMDA receptors, making it a valuable tool for studying the function of these receptors in vitro and in vivo. 2-[3-(Trifluoromethyl)anilino]propanoic acid is also relatively stable and easy to work with, making it suitable for use in a variety of experimental settings. However, there are also some limitations to the use of 2-[3-(Trifluoromethyl)anilino]propanoic acid in lab experiments. 2-[3-(Trifluoromethyl)anilino]propanoic acid can be expensive to purchase, and its effects on other glutamate receptor subtypes can complicate data interpretation. Additionally, 2-[3-(Trifluoromethyl)anilino]propanoic acid can have off-target effects on other proteins and pathways, which can make it difficult to isolate the specific effects of the drug.
将来の方向性
There are many potential future directions for research on 2-[3-(Trifluoromethyl)anilino]propanoic acid. One area of interest is the development of more selective NMDA receptor antagonists that can be used to study the function of these receptors with greater precision. Another area of interest is the use of 2-[3-(Trifluoromethyl)anilino]propanoic acid and other NMDA receptor antagonists as potential treatments for neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Additionally, 2-[3-(Trifluoromethyl)anilino]propanoic acid could be used as a tool to study the role of glutamate receptors in synaptic plasticity and learning and memory. Overall, 2-[3-(Trifluoromethyl)anilino]propanoic acid has the potential to be a valuable tool for scientific research in a variety of fields, and further research is needed to fully understand its properties and applications.
合成法
2-[3-(Trifluoromethyl)anilino]propanoic acid can be synthesized using a variety of methods, including the reaction of 3-(trifluoromethyl)aniline with 2-bromoacetic acid, the reaction of 2-amino-3-(trifluoromethyl)benzoic acid with acryloyl chloride, and the reaction of 3-(trifluoromethyl)aniline with acryloyl chloride followed by reduction with sodium borohydride. The most commonly used method involves the reaction of 3-(trifluoromethyl)aniline with 2-bromoacetic acid in the presence of a base such as sodium hydroxide or potassium carbonate. This method yields 2-[3-(Trifluoromethyl)anilino]propanoic acid with high purity and yield, making it suitable for use in scientific research.
特性
分子式 |
C10H10F3NO2 |
|---|---|
分子量 |
233.19 g/mol |
IUPAC名 |
2-[3-(trifluoromethyl)anilino]propanoic acid |
InChI |
InChI=1S/C10H10F3NO2/c1-6(9(15)16)14-8-4-2-3-7(5-8)10(11,12)13/h2-6,14H,1H3,(H,15,16) |
InChIキー |
LZAHVZDWIJLOLZ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)NC1=CC=CC(=C1)C(F)(F)F |
正規SMILES |
CC(C(=O)O)NC1=CC=CC(=C1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(Phenylsulfanyl)methyl]benzaldehyde](/img/structure/B296005.png)
![5-[4-bromo-2,5-bis(hexyloxy)benzyl]-2H-tetraazole](/img/structure/B296007.png)
![4-[(Hexylsulfonyl)methyl]benzaldehyde](/img/structure/B296009.png)
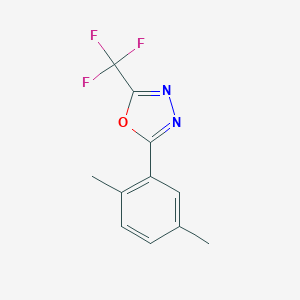
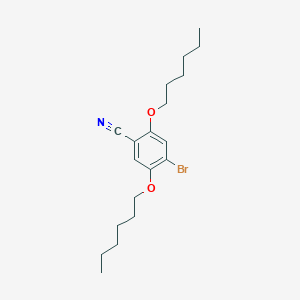
![2-Methyl-8-({10-[(2-methyl-8-quinolinyl)oxy]decyl}oxy)quinoline](/img/structure/B296019.png)
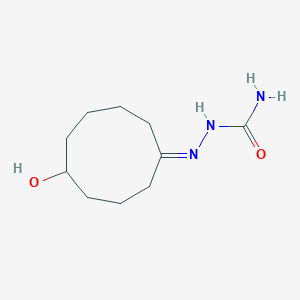
![Bicyclo[8.1.0]undecan-2-one semicarbazone](/img/structure/B296022.png)
![2-[4-amino-6-(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]-3-(5-{4-nitrophenyl}-2-furyl)acrylonitrile](/img/structure/B296024.png)
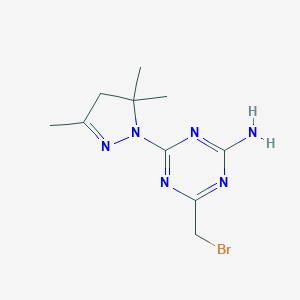
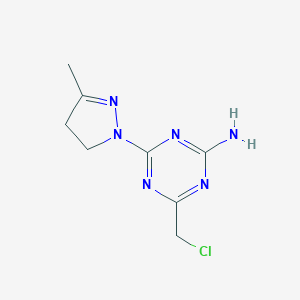
![7-[2-(benzyloxy)phenyl]-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B296027.png)
![2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl octyl ether](/img/structure/B296028.png)
![7-(2-butoxyphenyl)-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B296029.png)